2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various reagents. Common methods include:
Condensation Reactions: Utilizing aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Acyclic Reagents: Recent developments have shown efficient preparation methods using acyclic reagents with high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound is known to act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to metabolism and inflammation . The binding of this compound to PPARs activates these receptors, leading to various downstream effects, including anti-inflammatory and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine structure.
Indiplon: Another sedative agent with a related structure.
Ocinaplon: An anxiolytic agent with a similar core structure.
Uniqueness
2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents, which confer specific biological activities and potential therapeutic applications. Its ability to act as a PPAR agonist distinguishes it from other compounds in the same family.
Properties
Molecular Formula |
C21H18FN3O |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H18FN3O/c1-3-17-20(14-8-10-15(22)11-9-14)21-23-13-12-18(25(21)24-17)16-6-4-5-7-19(16)26-2/h4-13H,3H2,1-2H3 |
InChI Key |
VEWXETAVCSGKAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CC=C4OC |
Origin of Product |
United States |
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